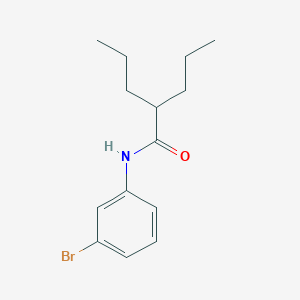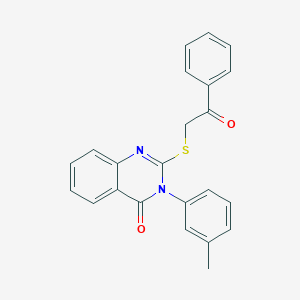
N-(3-bromophenyl)-2-propylpentanamide
Overview
Description
N-(3-bromophenyl)-2-propylpentanamide, also known as Brorphine, is a research chemical that belongs to the class of opioids. It is a derivative of the popular opioid drug, buprenorphine, which is used for pain relief and opioid addiction treatment. Brorphine has been gaining popularity among researchers due to its unique properties and potential applications in scientific research.
Mechanism of Action
N-(3-bromophenyl)-2-propylpentanamide acts on the mu-opioid receptors in the brain, which are responsible for pain relief and euphoria. It binds to these receptors, resulting in the inhibition of pain signals and the release of dopamine, a neurotransmitter that is associated with pleasure and reward.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-propylpentanamide has been shown to have a similar pharmacological profile to other opioids, such as morphine and fentanyl. It has been found to have potent analgesic effects, as well as sedative and respiratory depressant effects. It has also been shown to have a lower risk of dependence and abuse compared to other opioids.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromophenyl)-2-propylpentanamide in scientific research is its unique properties and potential applications in the study of the central nervous system. However, like all opioids, N-(3-bromophenyl)-2-propylpentanamide has the potential for abuse and dependence, which can be a limitation in laboratory experiments. It is important for researchers to use caution when handling and administering N-(3-bromophenyl)-2-propylpentanamide in laboratory settings.
Future Directions
There are several potential future directions for research on N-(3-bromophenyl)-2-propylpentanamide. One area of interest is its potential as a treatment for opioid addiction, due to its lower risk of dependence and abuse compared to other opioids. Another area of interest is its potential as an analgesic for chronic pain, as it has been shown to have potent analgesic effects. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of N-(3-bromophenyl)-2-propylpentanamide, as well as its potential applications in scientific research.
Scientific Research Applications
N-(3-bromophenyl)-2-propylpentanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent analgesic effects, similar to other opioids. It has also been shown to have potential as a treatment for opioid addiction, as it has a lower risk of dependence and abuse compared to other opioids.
properties
Molecular Formula |
C14H20BrNO |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-propylpentanamide |
InChI |
InChI=1S/C14H20BrNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17) |
InChI Key |
XNHMCINCTRMHAB-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)
![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)


![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)